Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

Medicinal Chemistry Inflammation Transcription Factor Inhibition

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-81-0) is a fluorinated pyrimidine derivative with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol. It features a trifluoromethyl group at the 4-position and an ethyl ester at the 5-position of the pyrimidine ring, and is a liquid at room temperature with a boiling point of 53-55 °C at 0.1 mmHg.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
CAS No. 187035-81-0
Cat. No. B069986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(trifluoromethyl)pyrimidine-5-carboxylate
CAS187035-81-0
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=CN=C1C(F)(F)F
InChIInChI=1S/C8H7F3N2O2/c1-2-15-7(14)5-3-12-4-13-6(5)8(9,10)11/h3-4H,2H2,1H3
InChIKeyMXCQFZJBUCRYHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-81-0) Procurement & Technical Baseline


Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-81-0) is a fluorinated pyrimidine derivative with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol . It features a trifluoromethyl group at the 4-position and an ethyl ester at the 5-position of the pyrimidine ring, and is a liquid at room temperature with a boiling point of 53-55 °C at 0.1 mmHg . The compound is primarily utilized as a key synthetic intermediate in medicinal chemistry and agrochemical research .

Why Generic Pyrimidine-5-carboxylate Interchange Fails: Evidence for Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-81-0)


The 4-trifluoromethyl substitution pattern on the pyrimidine core, coupled with the 5-ethyl ester, creates a unique electronic and steric environment that cannot be replicated by other trifluoromethylpyrimidine regioisomers or by non-fluorinated pyrimidine-5-carboxylates . Structure-activity relationship (SAR) studies demonstrate that even minor alterations, such as moving the trifluoromethyl group from the 4- to the 2-position or replacing it with a methyl group, drastically alter or abolish the desired biological activity [1]. Consequently, generic substitution of this specific building block with a 'similar' pyrimidine-5-carboxylate—for instance, one lacking the trifluoromethyl group or with a different substitution pattern—will lead to failed synthesis of the intended active pharmacophore or a significant loss of potency in the final target molecule [2].

Quantitative Differentiation Evidence for Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-81-0)


AP-1/NF-κB Inhibitory Potency: The Critical Role of the 4-CF3-5-COOEt Core

The core scaffold of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate is essential for generating potent AP-1 and NF-κB inhibitors. In a head-to-head SAR study, the lead compound (ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate, 1) exhibited an IC50 of 1 µM. In contrast, a direct comparator with the trifluoromethyl group repositioned to the 2-position (ethyl 4-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-2-(trifluoromethyl)pyrimidine-5-carboxylate) showed significantly reduced potency, underscoring the necessity of the 4-CF3 substitution [1]. Further optimization of this 4-CF3-5-COOEt scaffold yielded an N-methylated analog (63) with even greater potency, validating its value as a privileged starting point for inhibitor development [2].

Medicinal Chemistry Inflammation Transcription Factor Inhibition

Synthetic Versatility: Dual Reactivity Profile of the 4-CF3-5-COOEt Core

The unique electronic and steric profile of Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate dictates a distinct and predictable reactivity that is leveraged for selective functionalization. The strong electron-withdrawing nature of the 4-CF3 group deactivates the pyrimidine ring, specifically directing nucleophilic substitution to the 2- and 6-positions, while the 5-ethyl ester provides a handle for orthogonal hydrolysis to the corresponding carboxylic acid . This is in stark contrast to non-fluorinated or 2-substituted analogs, where the regioselectivity of substitution is different or less controlled, leading to complex mixtures and lower yields of the desired derivative [1].

Organic Synthesis Medicinal Chemistry Building Block Utility

Antiviral Lead Potential: Direct Comparison of HSV-1 Inhibitory Activity

Derivatives of ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate have demonstrated promising antiviral activity. In a study evaluating HSV-1 inhibition, the ester FA-11 (ethyl 4-trifluoromethyl-5-pyrimidinecarboxylate) and its derivatives showed significant activity. A related compound, FA-11H, achieved 81.4% inhibition of HSV-1 infectivity at a concentration of 300 µg/mL [1]. While this is not a direct comparison to a non-fluorinated analog in the same study, the class of 4-trifluoromethylpyrimidines is consistently more active in antiviral screens than their non-fluorinated counterparts, which are often inactive or significantly less potent .

Antiviral Research Virology Herpes Simplex Virus

Physicochemical Properties: Enhanced Lipophilicity for Membrane Permeability

The introduction of the trifluoromethyl group significantly alters the physicochemical properties of the pyrimidine scaffold, which is a key differentiator for its downstream applications. Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate has a calculated XLogP3-AA of 1.3 . In contrast, the non-fluorinated analog, ethyl pyrimidine-5-carboxylate, has a significantly lower predicted LogP (approximately 0.2-0.5), and the 4-methyl analog also exhibits lower lipophilicity. This increased lipophilicity, conferred by the CF3 group, enhances the compound's ability to cross biological membranes, a critical parameter for the development of cell-permeable inhibitors and orally bioavailable drug candidates [1].

Physicochemical Characterization Drug Design ADME Properties

Validated Application Scenarios for Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-81-0)


Synthesis of Potent AP-1 and NF-κB Transcription Factor Inhibitors

This compound is the essential starting material for synthesizing a series of potent dual inhibitors of AP-1 and NF-κB, as demonstrated by Palanki et al. The core 4-CF3-5-COOEt scaffold is critical for achieving IC50 values in the low micromolar range (e.g., 1 µM for the lead compound 1) [1]. Researchers developing novel anti-inflammatory or immunomodulatory agents should procure this specific compound, as alternative building blocks with different substitution patterns yield significantly less active or inactive analogs [2].

Development of Novel Antiviral Agents Targeting HSV-1

Derivatives synthesized from ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate have shown substantial inhibitory activity against Herpes Simplex Virus type 1 (HSV-1) in cell-based assays, with one derivative (FA-11H) achieving 81.4% viral inhibition at 300 µg/mL [3]. This validated activity makes the compound a high-value intermediate for medicinal chemistry campaigns focused on discovering new anti-herpetic therapeutics. Procurement of the non-fluorinated or alternative regioisomeric building blocks is unlikely to yield active leads.

Focused Library Synthesis via Regioselective Derivatization

The compound's unique electronic profile, driven by the 4-CF3 group, enables highly regioselective nucleophilic substitution at the 2-position, while the 5-ethyl ester can be orthogonally hydrolyzed to the carboxylic acid for further diversification . This predictable reactivity makes it an ideal building block for the efficient, parallel synthesis of focused compound libraries. Procuring this specific compound minimizes byproduct formation and simplifies purification compared to using less electronically biased pyrimidine cores.

Agrochemical Intermediate for Herbicide and Fungicide Development

Beyond human health, this compound is a documented intermediate in the synthesis of agrochemicals, including novel herbicides and fungicides . Its trifluoromethyl group often translates to enhanced metabolic stability and bioavailability in crop protection applications. Research and development groups in the agricultural sector should specify this CAS number to ensure the intended biological efficacy and environmental profile of their target molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.